3-oxaspiro[5.5]undecan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxaspiro[55]undecan-9-ol is a spirocyclic compound characterized by a unique structure where a six-membered oxygen-containing ring is fused to a five-membered carbon ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxaspiro[5.5]undecan-9-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Robinson annulation, which involves the reaction of aliphatic 4-substituted heterocyclic aldehydes with methyl vinyl ketone, followed by hydrogenation to yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-oxaspiro[5.5]undecan-9-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, ketones, alcohols, and carboxylic acids.
Scientific Research Applications
3-oxaspiro[5.5]undecan-9-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3-oxaspiro[5.5]undecan-9-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity and potential as a drug scaffold.
3-oxaspiro[5.5]undecan-9-one: A related compound with a ketone functional group, used in similar applications.
Uniqueness
3-oxaspiro[5.5]undecan-9-ol is unique due to its specific hydroxyl functional group, which can participate in hydrogen bonding and other interactions, making it a versatile compound for various chemical and biological applications.
Properties
CAS No. |
2768327-27-9 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.